Cas no 2375271-04-6 (N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide)
![N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide structure](https://www.kuujia.com/scimg/cas/2375271-04-6x500.png)
N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide Chemical and Physical Properties
Names and Identifiers
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- 2375271-04-6
- EN300-7437712
- N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide
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- Inchi: 1S/C10H12FN3O/c1-7(15)14-10(5-12-6-10)9-3-2-8(11)4-13-9/h2-4,12H,5-6H2,1H3,(H,14,15)
- InChI Key: BOCDTZMZTURZMZ-UHFFFAOYSA-N
- SMILES: FC1=CN=C(C=C1)C1(CNC1)NC(C)=O
Computed Properties
- Exact Mass: 209.09644018g/mol
- Monoisotopic Mass: 209.09644018g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 54Ų
N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7437712-5.0g |
N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide |
2375271-04-6 | 95.0% | 5.0g |
$2650.0 | 2025-03-11 | |
Enamine | EN300-7437712-0.05g |
N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide |
2375271-04-6 | 95.0% | 0.05g |
$768.0 | 2025-03-11 | |
Enamine | EN300-7437712-0.1g |
N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide |
2375271-04-6 | 95.0% | 0.1g |
$804.0 | 2025-03-11 | |
Enamine | EN300-7437712-2.5g |
N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide |
2375271-04-6 | 95.0% | 2.5g |
$1791.0 | 2025-03-11 | |
Enamine | EN300-7437712-10.0g |
N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide |
2375271-04-6 | 95.0% | 10.0g |
$3929.0 | 2025-03-11 | |
Enamine | EN300-7437712-1.0g |
N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide |
2375271-04-6 | 95.0% | 1.0g |
$914.0 | 2025-03-11 | |
Enamine | EN300-7437712-0.25g |
N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide |
2375271-04-6 | 95.0% | 0.25g |
$840.0 | 2025-03-11 | |
Enamine | EN300-7437712-0.5g |
N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide |
2375271-04-6 | 95.0% | 0.5g |
$877.0 | 2025-03-11 |
N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide Related Literature
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
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Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
Additional information on N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide
Comprehensive Overview of N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide (CAS No. 2375271-04-6)
N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide (CAS No. 2375271-04-6) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a 5-fluoropyridine moiety with an azetidine ring, linked via an acetamide group, making it a versatile intermediate for drug discovery. Researchers are particularly interested in its potential applications in kinase inhibition and central nervous system (CNS) targeting, aligning with current trends in precision medicine and personalized therapies.
The compound’s fluoropyridine scaffold is a key structural motif in modern medicinal chemistry, often enhancing metabolic stability and bioavailability. This attribute has made N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide a subject of studies exploring its role in modulating protein-protein interactions (PPIs), a hot topic in oncology and neurodegenerative disease research. Its azetidine ring, a four-membered nitrogen-containing heterocycle, contributes to conformational rigidity, which is crucial for improving binding affinity in drug-receptor interactions.
In the context of AI-driven drug discovery, CAS No. 2375271-04-6 exemplifies how computational models can predict the pharmacokinetic properties of novel compounds. Recent publications highlight its potential as a fragment-based lead for designing inhibitors of enzymes like PARP or BTK, which are frequently searched terms in biomedical databases. The compound’s fluorine atom also aligns with the growing demand for fluorinated pharmaceuticals, which account for over 20% of FDA-approved drugs in the last decade.
Synthetic routes to N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide often involve palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr), reflecting advancements in green chemistry and catalytic efficiency. These methods are frequently queried in academic and industrial settings, underscoring the compound’s relevance to sustainable chemistry initiatives. Analytical characterization typically employs LC-MS and NMR spectroscopy, techniques widely discussed in online forums for their role in structural elucidation.
From a commercial perspective, CAS No. 2375271-04-6 is listed in catalogs of specialty chemical suppliers catering to high-throughput screening (HTS) libraries. Its inclusion in such libraries addresses the pharmaceutical industry’s need for diverse molecular scaffolds, a topic frequently explored in webinars and conference proceedings. The compound’s logP and polar surface area (PSA) values, critical parameters in ADME prediction, further enhance its appeal for virtual screening campaigns.
Ongoing research into N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide also intersects with bioisostere strategies, where its fluoropyridine group may replace traditional phenyl rings to improve selectivity. This approach resonates with queries about molecular optimization in drug design forums. Additionally, its potential as a proteolysis-targeting chimera (PROTAC) warhead has been hypothesized, linking it to the trending field of targeted protein degradation.
In summary, N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide (CAS No. 2375271-04-6) represents a convergence of structural innovation and therapeutic potential. Its study addresses multiple high-interest topics in contemporary chemistry, from computational drug design to sustainable synthesis, making it a compelling subject for researchers and industry professionals alike.
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